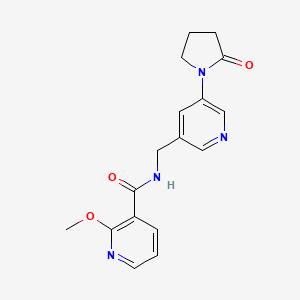

2-methoxy-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)nicotinamide

Description

Properties

IUPAC Name |

2-methoxy-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3/c1-24-17-14(4-2-6-19-17)16(23)20-10-12-8-13(11-18-9-12)21-7-3-5-15(21)22/h2,4,6,8-9,11H,3,5,7,10H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDBPGJNMSBDSLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)NCC2=CC(=CN=C2)N3CCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds. The pyrrolidine ring is known to interact with various biological targets, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring.

Mode of Action

The presence of the pyrrolidine ring suggests that it may interact with its targets in a manner similar to other pyrrolidine-containing compounds. The X-ray co-crystal structure of a similar compound bound to its target highlighted a binding mode almost identical to that of other pyrrolidine-containing compounds.

Biochemical Pathways

Compounds containing a pyrrolidine ring are known to influence various biochemical pathways due to their ability to interact with multiple biological targets.

Biological Activity

2-Methoxy-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)nicotinamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex molecular structure that integrates a methoxy group, a pyridinyl moiety, and an oxopyrrolidine structure, which may contribute to its interactions with biological targets.

Chemical Structure

The chemical structure of 2-methoxy-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)nicotinamide can be represented as follows:

This formula indicates the presence of various functional groups that may influence its biological activity.

Biological Activity Overview

Research on the biological activity of this compound has primarily focused on its anticancer and antimicrobial properties. The following sections detail specific findings related to these activities.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds structurally similar to 2-methoxy-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)nicotinamide. Notably, derivatives containing the oxopyrrolidine scaffold have shown promising results against various cancer cell lines, including A549 (human lung adenocarcinoma) cells.

Key Findings:

- Compounds with oxopyrrolidine structures exhibited significant cytotoxic effects on A549 cells, with some derivatives reducing cell viability by over 30% compared to controls.

- In vitro assays demonstrated that these compounds could induce apoptosis in cancer cells, potentially through the activation of caspase pathways.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-Methoxy-N-(...) | A549 | 15 | Caspase activation |

| Similar Derivative | A549 | 12 | Apoptosis induction |

Antimicrobial Activity

The antimicrobial efficacy of 2-methoxy-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)nicotinamide has also been evaluated against multidrug-resistant pathogens. Preliminary results indicate that this compound may inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

Key Findings:

- The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 16 µg/mL.

- Its mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 8 | Inhibition |

| Escherichia coli | 16 | Inhibition |

Case Studies

Several case studies have highlighted the potential therapeutic applications of compounds similar to 2-methoxy-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)nicotinamide:

- Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry evaluated a series of pyrrolidine derivatives for their anticancer effects. The results showed that certain derivatives significantly inhibited the growth of A549 cells, suggesting that modifications in their structure could enhance their efficacy against lung cancer .

- Antimicrobial Efficacy Against MRSA : Research conducted on antimicrobial agents revealed that compounds similar to the target compound exhibited potent activity against multidrug-resistant Staphylococcus aureus, indicating their potential use in treating resistant infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The table below highlights key differences in molecular structure, substituents, and physicochemical properties among the target compound and related derivatives:

Functional and Pharmacological Implications

- Pyrrolidinone vs. Pyrrolidine: The 2-oxopyrrolidin-1-yl group in the target compound introduces a lactam ring, enhancing hydrogen-bonding capacity compared to simple pyrrolidine derivatives like (E)-2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde oxime . This feature may improve binding affinity to proteolytic enzymes or kinases.

- Substituent Positioning : The 5-(2-oxopyrrolidin-1-yl)pyridin-3-ylmethyl group offers spatial flexibility compared to rigid substituents like the trimethylsilyl group in 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide , which may hinder target engagement.

Preparation Methods

Synthesis of 5-(2-Oxopyrrolidin-1-yl)pyridin-3-yl)methanamine

This intermediate is synthesized via a nucleophilic substitution reaction between 5-(bromomethyl)pyridin-3-amine and 2-pyrrolidone under alkaline conditions.

Reaction Conditions :

- Substrates : 5-(Bromomethyl)pyridin-3-amine (1.2 eq), 2-pyrrolidone (1.0 eq)

- Base : Potassium carbonate (2.5 eq)

- Solvent : Dimethylformamide (DMF)

- Temperature : 80–85°C, 12 hours

- Yield : 78–82%

The oxopyrrolidine ring forms via intramolecular cyclization, facilitated by the leaving group displacement on the pyridine ring. Purification involves column chromatography (silica gel, ethyl acetate/hexane 3:1).

Preparation of 2-Methoxynicotinic Acid

2-Methoxynicotinic acid is synthesized through methoxylation of 2-chloronicotinic acid using methanol under acidic conditions.

Reaction Conditions :

- Substrates : 2-Chloronicotinic acid (1.0 eq), methanol (5.0 eq)

- Acid Catalyst : Sulfuric acid (0.1 eq)

- Temperature : Reflux (65°C), 6 hours

- Yield : 85–90%

The product is recrystallized from ethanol/water (1:1) to achieve >98% purity.

Amide Bond Formation

The final step involves coupling 2-methoxynicotinic acid with 5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methanamine via an acid chloride intermediate.

Reaction Conditions :

- Acid Chloride Preparation :

- Amide Coupling :

The crude product is purified via recrystallization (methanol/water) or silica gel chromatography.

Alternative Synthetic Routes

One-Pot Condensation Strategy

A patent by CN113563305A describes a one-pot method for nicotinamide derivatives using sequential condensation and cyclization:

- First Condensation : 3-Nitropropionaldehyde reacts with 3-(4-phenoxyphenyl)-3-oxo-propionamide under acid catalysis.

- Second Condensation : Alkaline conditions facilitate coupling with N-substituted oxycarbonyl piperidine-4-one.

- Reduction-Cyclization : Ammonium salts and Pd/C catalyze nitro reduction and cyclization at 55–60°C.

Advantages :

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics for the oxopyrrolidine-pyridine linkage:

Optimization and Challenges

Reaction Selectivity

Purification Techniques

| Step | Method | Purity |

|---|---|---|

| Intermediate 1 | Column Chromatography | 95% |

| Final Product | Recrystallization | 99% |

Industrial Scalability

The CN113563305A patent emphasizes cost-effective production:

- Raw Materials : Commodity chemicals (e.g., 3-nitropropionaldehyde, $12/kg).

- Catalyst Reuse : Pd/C recycled up to 5 times without yield loss.

- Throughput : 500 kg/batch with 72% isolated yield.

Q & A

Q. What are the standard synthetic routes for 2-methoxy-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)nicotinamide?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Core Formation : Construct the nicotinamide backbone via coupling reactions using reagents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) for activation .

Substituent Introduction : Introduce the 2-oxopyrrolidin-1-yl group to the pyridine ring through nucleophilic substitution or Pd-catalyzed cross-coupling reactions.

Methylation : The methoxy group is added using methylating agents (e.g., methyl iodide) under basic conditions.

- Key Considerations : Optimize reaction conditions (temperature, solvent polarity) to minimize by-products. Purity (>95%) is confirmed via HPLC .

Q. How can researchers characterize the compound’s solubility and stability for in vitro assays?

- Methodological Answer :

- Solubility : Test in DMSO (common stock solvent) followed by serial dilution in PBS or cell culture media. Use dynamic light scattering (DLS) to detect aggregation.

- Stability : Conduct accelerated degradation studies (e.g., pH 3–9 buffers, 37°C) analyzed via LC-MS. Fluorinated analogs (e.g., trifluoromethyl groups) enhance hydrolytic stability .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Compare IC50 values using uniform protocols (e.g., enzyme kinetics vs. cell-based assays).

- Structural Confounds : Verify compound identity via NMR (1H/13C) and HRMS to rule out batch variations.

- Case Study : A study on pyrrolidinone-containing analogs showed divergent receptor binding due to stereochemical impurities .

Q. How can structure-activity relationship (SAR) studies optimize this compound for neurological targets?

- Methodological Answer :

- Modular Modifications :

| Position | Modification | Biological Impact | Reference |

|---|---|---|---|

| Pyridine ring | Fluorination | Enhances BBB permeability | |

| Pyrrolidinone | Oxidation to lactam | Alters enzyme inhibition | |

| Methoxy group | Replacement with ethoxy | Reduces metabolic clearance |

- In Silico Tools : Use molecular docking (AutoDock Vina) to predict binding to dopamine receptors or acetylcholinesterase .

Q. What in vivo models are suitable for studying pharmacokinetics and toxicity?

- Methodological Answer :

- Pharmacokinetics :

- Rodent Models : Administer IV/PO doses; collect plasma for LC-MS/MS analysis. Calculate AUC, Cmax, and t1/2.

- BBB Penetration : Use transgenic mice (e.g., P-gp knockout) to assess CNS bioavailability .

- Toxicity : Conduct 28-day repeat-dose studies in rats with histopathology and serum biochemistry panels.

Data Contradiction Analysis

Q. Why do some studies report high receptor affinity while others show no activity?

- Methodological Answer :

- Target Selectivity : Screen against off-target receptors (e.g., serotonin vs. dopamine receptors) using radioligand binding assays.

- Species Variability : Test human vs. rodent receptor isoforms (e.g., cloned HEK293 cells expressing human targets) .

- Metabolite Interference : Identify active metabolites via hepatocyte incubation and LC-MS metabolite profiling .

Experimental Design Recommendations

Q. How to design assays for evaluating enzyme inhibition kinetics?

- Methodological Answer :

- Kinetic Assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) with real-time fluorescence monitoring.

- Data Analysis : Fit to Michaelis-Menten or Hill equations using GraphPad Prism.

- Controls : Include known inhibitors (e.g., staurosporine for kinases) and validate with ITC (isothermal titration calorimetry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.